(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one
Overview
Description
Furfuryl alcohol is an organic compound containing a furan substituted with a hydroxymethyl group . It is a colorless liquid, but aged samples appear amber. It possesses a faint odor of burning and a bitter taste .
Synthesis Analysis
Furfuryl alcohol is manufactured industrially by hydrogenation of furfural, which is itself typically produced from waste bio-mass such as corncobs or sugar cane bagasse . As such furfuryl alcohol may be considered a green chemical . One-pot systems have been investigated to produce furfuryl alcohol directly from xylose using solid acid catalysts .Molecular Structure Analysis
The molecular structure of furfuryl alcohol is C5H6O2 .Chemical Reactions Analysis
Furfuryl alcohol undergoes many reactions including Diels–Alder additions to electrophilic alkenes and alkynes . Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan . Hydrolysis gives levulinic acid . Upon treatment with acids, heat and/or catalysts, furfuryl alcohol can be made to polymerize into a resin, poly(furfuryl alcohol) .Physical And Chemical Properties Analysis
Furfuryl alcohol has a molar mass of 98.10 g/mol . It has a density of 1.128 g/cm3 . Its melting point is −29 °C and its boiling point is 170 °C . It is miscible with but unstable in water .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A study by Kumar et al. (2017) focused on the synthesis of novel derivatives, including compounds with structural similarities to the compound . These derivatives were evaluated for antidepressant and antianxiety activities, highlighting the compound's relevance in pharmacological research related to mental health disorders. The synthesis involved Claisen Schmidt condensation and Mannich's reaction, demonstrating the compound's versatility in chemical synthesis and potential therapeutic applications (Kumar et al., 2017).
Structural and Electronic Properties Analysis
Essa and Jalbout (2008) conducted a theoretical investigation on the structural and electronic properties of a molecule closely related to the compound . Their research, using density functional theory (DFT) and semi-empirical molecular orbital calculations, provides insights into the compound's interaction with its environment, crucial for understanding its pharmacological potential and chemical behavior (Essa & Jalbout, 2008).
Synthesis and Antagonist Activity
Watanabe et al. (1993) described the synthesis of derivatives with activities as 5-HT2 antagonists, a class of compounds relevant for their potential in treating various psychiatric and neurological disorders. This study showcases the potential therapeutic applications of derivatives of the compound in neuropsychopharmacology (Watanabe et al., 1993).
NMR Characteristics and Conformational Analysis
Research on (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, closely related to the compound , provided detailed NMR spectral assignments and conformational analyses. This type of study is essential for the chemical characterization and development of new pharmaceuticals, offering a deeper understanding of molecular structures and dynamics (Zheng Jin-hong, 2011).
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, demonstrating the compound's applicability in developing new materials with potential antibacterial activities. This study illustrates the compound's role in material science and bioactive material development (Patel, 2020).
Safety and Hazards
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-10-11-3-1-7-14(9-11)13(16)6-5-12-4-2-8-17-12/h2,4-6,8,11,15H,1,3,7,9-10H2/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIUKXZCSXRNCG-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-1-[3-(hydroxymethyl)piperidin-1-yl]prop-2-en-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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